molecular formula C15H28Br2O2 B14245132 11-Bromoundecyl 2-bromo-2-methylpropanoate CAS No. 425394-34-9

11-Bromoundecyl 2-bromo-2-methylpropanoate

Cat. No.: B14245132
CAS No.: 425394-34-9
M. Wt: 400.19 g/mol
InChI Key: ROUFCDBXUSATFX-UHFFFAOYSA-N
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Description

11-Bromoundecyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C15H28Br2O2 and a molecular mass of 400.19 g/mol . This compound is characterized by the presence of bromine atoms and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 11-Bromoundecyl 2-bromo-2-methylpropanoate typically involves the reaction of 11-bromoundecanol with 2-bromo-2-methylpropanoic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

11-Bromoundecyl 2-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

11-Bromoundecyl 2-bromo-2-methylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Bromoundecyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are facilitated by the molecular structure of the compound, which provides multiple reactive sites for chemical transformations .

Comparison with Similar Compounds

11-Bromoundecyl 2-bromo-2-methylpropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual bromine functionality and ester group, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

11-bromoundecyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28Br2O2/c1-15(2,17)14(18)19-13-11-9-7-5-3-4-6-8-10-12-16/h3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUFCDBXUSATFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732404
Record name 11-Bromoundecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425394-34-9
Record name 11-Bromoundecyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425394-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Bromoundecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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